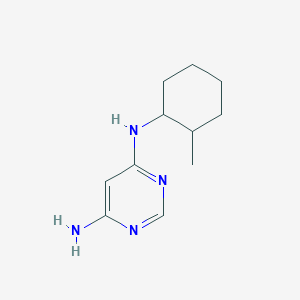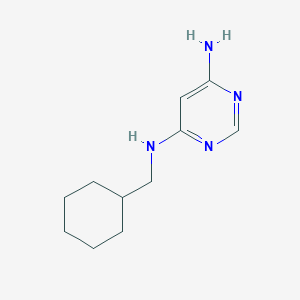
2-chloro-N-(cyclobutylméthyl)-4-iodoaniline
Vue d'ensemble
Description
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a cyclobutylmethyl group attached to the nitrogen atom of the aniline ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Applications De Recherche Scientifique
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of aniline to form 4-nitroaniline.
Reduction: The reduction of the nitro group to an amino group, yielding 2-chloro-4-iodoaniline.
Alkylation: The alkylation of the amino group with cyclobutylmethyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms, as well as the cyclobutylmethyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
2-chloro-N-(cyclobutylmethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of an iodine atom.
2-chloro-N-(cyclobutylmethyl)-4-fluoroaniline: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
The uniqueness of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline lies in the combination of its substituents, which can impart specific chemical and biological properties. The presence of both chlorine and iodine atoms, along with the cyclobutylmethyl group, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClIN/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSHRVPCSUJVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)



![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)





![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)

![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)

